molecular formula C16H13Cl4NO2 B11702511 2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide

2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide

Cat. No.: B11702511
M. Wt: 393.1 g/mol
InChI Key: JLIYFMFCJPPLLS-UHFFFAOYSA-N
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Description

2-Phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide is a chloroacetamide derivative characterized by a trichloroethyl backbone, a phenyl group at the acetamide moiety, and a 2-chlorophenoxy substituent. The trichloroethyl group enhances lipophilicity and metabolic stability, while the 2-chlorophenoxy moiety may influence binding interactions in molecular targets .

Properties

Molecular Formula

C16H13Cl4NO2

Molecular Weight

393.1 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide

InChI

InChI=1S/C16H13Cl4NO2/c17-12-8-4-5-9-13(12)23-15(16(18,19)20)21-14(22)10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,21,22)

InChI Key

JLIYFMFCJPPLLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide typically involves the reaction of 2-chlorophenol with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate 2,2,2-trichloro-1-(2-chlorophenoxy)ethylamine. This intermediate is then reacted with phenylacetyl chloride under suitable conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a bioactive molecule.

    Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: This compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The phenyl and chlorophenoxy groups contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s closest analogs include derivatives with modifications to the arylthioureido, phenoxy, or acetamide groups. Key examples and their properties are summarized below:

Compound Name Substituents/R-Groups Yield (%) Melting Point (°C) Rf Value Molecular Weight Key Features Reference
2-Phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide (Target) 2-chlorophenoxy, phenyl - - - ~387.68† High lipophilicity, halogenated
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)acetamide (7f) 2,4-dichlorophenoxy, 2-chlorophenylthioureido 69 196–198 0.63 487.72 Thioureido group enhances H-bonding
2-Phenyl-N-(2,2,2-trichloro-1-[(2-methoxyanilino)ethyl])acetamide 2-methoxyanilino, phenyl - - - 387.69 Methoxy improves solubility
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) Naphthyl, chloroacetamide - - - 369.62 Bulky naphthyl increases steric hindrance

†Calculated based on and .

Key Observations:

  • Substituent Effects on Solubility: The methoxy group in improves aqueous solubility compared to halogenated analogs, while thioureido groups (e.g., 7f) introduce polar interactions but reduce lipophilicity .
  • Thermal Stability: Melting points correlate with molecular symmetry and intermolecular forces. For instance, compound 7f (196–198°C) has a higher melting point than 7a (191–193°C), likely due to stronger π-π stacking from the 2-chlorophenylthioureido group .

Spectroscopic and Structural Analysis

  • NMR Shifts: In analogs like 7a (), the trichloroethyl group’s CCl3 protons resonate at δ ~5.8–6.2 ppm, while acetamide carbonyl carbons appear at ~168–170 ppm in 13C NMR. Electron-withdrawing groups (e.g., Cl) deshield adjacent protons, as seen in 7f’s 2-chlorophenyl signals .
  • Mass Spectrometry: predicts collision cross-sections (CCS) for a brominated analog (189.9 Ų for [M+H]+), suggesting similar derivatives may exhibit distinct pharmacokinetic profiles .

Biological Activity

2-Phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name:

  • IUPAC Name : 2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide
  • Molecular Formula : C16H13Cl4N O2
  • CAS Number : 301814-55-1

The presence of multiple chlorine atoms and the phenoxy group in its structure suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of 2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can interact with various receptors, potentially altering signal transduction pathways.
  • Cell Cycle Interference : Studies suggest that it may induce apoptosis in cancer cells by disrupting the cell cycle.

Antitumor Activity

Research has indicated that compounds similar to 2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide exhibit significant antitumor properties. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AA431 (human epidermoid carcinoma)1.61 ± 1.92
Compound BJurkat (human T lymphocyte)1.98 ± 1.22
2-Phenyl-N-[...]VariousTBDThis study

Case Studies

Several case studies have highlighted the efficacy of compounds with similar structures:

  • Study on Apoptosis Induction : A study demonstrated that compounds with the trichloroethyl moiety exhibited high levels of apoptosis in cancer cell lines through mitochondrial pathway activation.
  • SAR Analysis : Structure-Activity Relationship (SAR) analyses indicate that modifications on the phenyl ring significantly enhance cytotoxic activity against various cancer cell lines.

Toxicological Profile

The toxicological evaluation of 2-phenyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]acetamide is crucial for assessing its safety for therapeutic use. Preliminary assessments suggest:

  • Low Acute Toxicity : Initial tests indicate that this compound has low acute toxicity levels.
  • Potential Environmental Impact : Given its chlorinated structure, environmental assessments are necessary to evaluate its persistence and bioaccumulation potential.

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